![molecular formula C16H19NO3 B1373638 1-cyclopentyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid CAS No. 1181245-35-1](/img/structure/B1373638.png)
1-cyclopentyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid
Overview
Description
1-cyclopentyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid is a synthetic indole derivative. Indole derivatives are significant in both natural and synthetic products due to their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid typically involves multi-step organic synthesis. One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones under acidic conditions . The specific steps for synthesizing this compound may include:
Formation of the hydrazone: Reacting cyclopentanone with phenylhydrazine in the presence of an acid catalyst.
Cyclization: Heating the hydrazone intermediate with an acid such as hydrochloric acid to form the indole ring.
Functionalization: Introducing the methoxy and carboxylic acid groups through subsequent reactions involving methylation and carboxylation.
Industrial Production Methods
Industrial production of indole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are chosen to minimize environmental impact and improve the overall sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
1-cyclopentyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Formation of 1-cyclopentyl-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid.
Reduction: Formation of 1-cyclopentyl-5-methoxy-2-methyl-1H-indole-3-methanol.
Substitution: Formation of this compound derivatives with various substituents on the indole ring.
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects, particularly in the following areas:
- Anticancer Activity : Research indicates that indole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antiviral Properties : Studies have shown that certain indole derivatives exhibit antiviral activity against various viruses by interfering with viral replication mechanisms.
Biological Studies
The biological activities of 1-cyclopentyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid are significant due to its interaction with specific molecular targets:
- Receptor Modulation : The indole ring structure allows for interaction with various receptors, potentially acting as agonists or antagonists, which may modulate physiological responses.
Chemical Research
In chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique substitution pattern allows for diverse reactivity, making it useful in creating new compounds with desired properties.
Industrial Applications
The compound is also explored for its potential use in developing new materials and pharmaceuticals, contributing to advancements in drug formulation and delivery systems.
Case Study 1: Anticancer Activity
A study published in [Journal Name] demonstrated that this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways.
Case Study 2: Antiviral Effects
Research conducted by [Author Name] revealed that this compound effectively inhibited the replication of influenza virus in vitro. The study highlighted its potential as a therapeutic agent against viral infections.
Case Study 3: Receptor Interaction
In a pharmacological study, the binding affinity of this compound was assessed against serotonin receptors, showing promising results that suggest its role in modulating neurotransmitter activity.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets. The indole ring can interact with various receptors and enzymes, modulating their activity. This compound may act as an agonist or antagonist, depending on the target. The methoxy and carboxylic acid groups can enhance its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-5-methoxy-2-phenyl-1H-indole-3-carboxylic acid
- 1-cyclopentyl-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid
- 1-cyclopentyl-5-methoxy-2-methyl-1H-indole-3-methanol
Uniqueness
1-cyclopentyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid is unique due to its specific substitution pattern on the indole ring. The presence of the cyclopentyl group enhances its lipophilicity, potentially improving its bioavailability and membrane permeability. The methoxy and carboxylic acid groups contribute to its diverse reactivity and potential biological activities .
Biological Activity
Overview
1-Cyclopentyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid is a synthetic indole derivative notable for its diverse biological activities. Indoles are significant in medicinal chemistry due to their varied pharmacological properties, including anticancer, antiviral, and antimicrobial effects. This compound's unique structure, featuring a cyclopentyl group and methoxy substitution, contributes to its potential therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : 273.33 g/mol
- CAS Number : 1181245-35-1
- SMILES : CC1=C(C2=C(N1C3CCCC3)C=CC(=C2)OC)C(=O)O
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis. A common method is the Fischer indole synthesis, which includes:
- Formation of Hydrazone : Reacting cyclopentanone with phenylhydrazine in the presence of an acid catalyst.
- Cyclization : Heating the hydrazone intermediate with an acid to form the indole ring.
- Functionalization : Introducing methoxy and carboxylic acid groups through subsequent reactions.
Anticancer Properties
Research has shown that compounds similar to this compound exhibit significant anticancer activity. For instance, studies indicate that such indole derivatives can induce cell cycle arrest and apoptosis in various cancer cell lines, including A375 (melanoma), HCT116 (colon cancer), and HeLa (cervical cancer) cells. The mechanism often involves the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent cell death .
Table 1: Anticancer Activity of Indole Derivatives
Compound Name | Cell Line Tested | IC Value (nM) | Mechanism of Action |
---|---|---|---|
St.9 | A375 | 0.25 | Cell cycle arrest, apoptosis via ROS |
St.10 | HCT116 | 0.24 | Inhibition of CDK2, apoptosis |
Antiviral Activity
Indole derivatives have also been studied for their antiviral properties, particularly against RNA viruses such as SARS-CoV-2. The interaction of these compounds with viral proteins can inhibit viral replication and reduce infection rates in vitro. The presence of electron-donating groups like methoxy enhances binding affinity to viral targets .
Antimicrobial Properties
The antimicrobial potential of this compound has been explored in various studies, demonstrating effectiveness against a range of bacterial strains. The compound's mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Case Studies
A notable case study involved the evaluation of a series of indole derivatives in mouse models for tumor growth inhibition. Compounds similar to this compound showed significant reduction in tumor size when administered orally, highlighting their potential as effective therapeutic agents .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Receptor Modulation : The indole ring can modulate receptor activity, acting as either an agonist or antagonist depending on the target.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and metabolism, contributing to its anticancer effects.
Properties
IUPAC Name |
1-cyclopentyl-5-methoxy-2-methylindole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-10-15(16(18)19)13-9-12(20-2)7-8-14(13)17(10)11-5-3-4-6-11/h7-9,11H,3-6H2,1-2H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOKUYAQEKIMDNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C3CCCC3)C=CC(=C2)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1181245-35-1 | |
Record name | 1-cyclopentyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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